![molecular formula C10H12N4O5 B12361840 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12361840.png)
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine is a naturally occurring purine nucleoside that plays a crucial role in various biological processes. It is formed by the deamination of adenosine and consists of hypoxanthine linked to a ribofuranose ring via a glycosidic bond . Inosine is found in transfer RNAs and is essential for the proper translation of the genetic code in wobble base pairs . It has gained attention for its potential therapeutic applications, particularly in neurology and immunology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inosine can be synthesized through several methods, including the hydrolytic deamination of adenosine by adenosine deaminase, dephosphorylation of inosine monophosphate by 5′-nucleotidase, and the reaction of hypoxanthine with ribose-1-phosphate by purine nucleoside phosphorylase .
Industrial Production Methods: Industrial production of inosine typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce inosine, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions: Inosine undergoes several types of chemical reactions, including:
Oxidation: Inosine can be oxidized to hypoxanthine, xanthine, and eventually uric acid.
Reduction: Inosine can be reduced to form various derivatives, although this is less common.
Substitution: Inosine can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Strong nucleophiles such as ammonia or amines are often used.
Major Products:
Oxidation: Hypoxanthine, xanthine, uric acid.
Substitution: Various inosine derivatives depending on the nucleophile used.
Scientific Research Applications
Inosine has a wide range of applications in scientific research:
Chemistry: Inosine is used as a precursor in the synthesis of other nucleosides and nucleotides.
Biology: It plays a role in RNA editing and is involved in the regulation of gene expression.
Medicine: Inosine has been studied for its neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory properties.
Industry: Inosine is used in the production of various pharmaceuticals and as a nutritional supplement.
Mechanism of Action
Inosine exerts its effects through several mechanisms:
Neuroprotective Effects: Inosine promotes axonal growth and neural regeneration by acting as an agonist of nerve growth factor-activated protein kinase and stimulating the differentiation of neurons.
Cardioprotective Effects: Inosine enhances cardiac function by modulating adenosine receptors and improving myocardial energy metabolism.
Anti-inflammatory and Immunomodulatory Effects: Inosine modulates immune responses by influencing cytokine production and T-lymphocyte function.
Comparison with Similar Compounds
- Adenosine
- Guanosine
- Hypoxanthine
- Xanthine
Properties
Molecular Formula |
C10H12N4O5 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-7,10,15-17H,1H2/t4-,5?,6-,7-,10-/m1/s1 |
InChI Key |
GLWKIMRUECDRDP-XXWJQXOGSA-N |
Isomeric SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


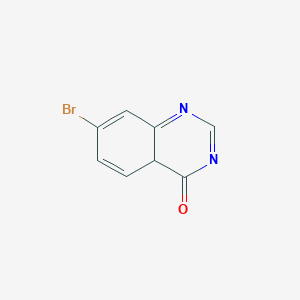
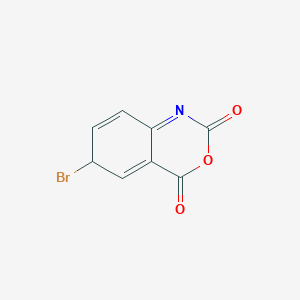

![N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)
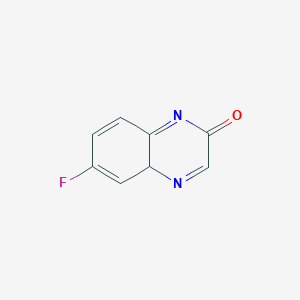
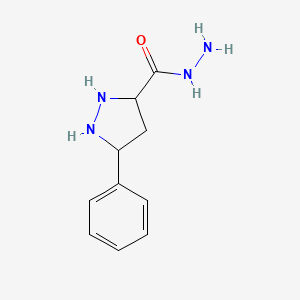
![2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12361809.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione](/img/structure/B12361818.png)
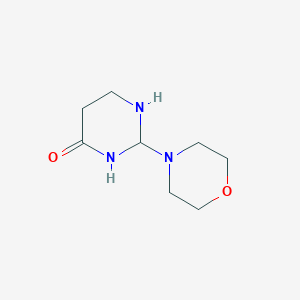

![(2S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxylic acid](/img/structure/B12361830.png)
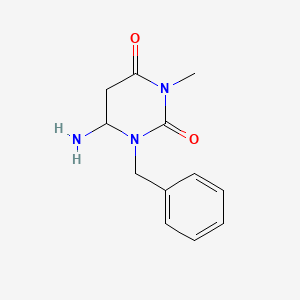
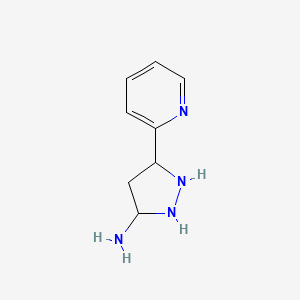
![2-Amino-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12361852.png)
